molecular formula C9H18ClN B6217123 3,3-dimethylspiro[3.3]heptan-1-amine hydrochloride CAS No. 2742653-36-5

3,3-dimethylspiro[3.3]heptan-1-amine hydrochloride

Cat. No.: B6217123
CAS No.: 2742653-36-5
M. Wt: 175.7
InChI Key:
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Description

3,3-dimethylspiro[33]heptan-1-amine hydrochloride is a chemical compound with the molecular formula C9H18ClN It is known for its unique spirocyclic structure, which consists of a heptane ring fused with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethylspiro[3.3]heptan-1-amine hydrochloride typically involves the reaction of 3,3-dimethylspiro[3.3]heptan-1-one with an amine source under acidic conditions. The reaction is often carried out in the presence of a reducing agent to facilitate the formation of the amine group. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethylspiro[3.3]heptan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitrates.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted amines, oxides, and nitrates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,3-dimethylspiro[3.3]heptan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3-dimethylspiro[3.3]heptan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3,3-dimethylspiro[3.3]heptan-1-one: A precursor in the synthesis of 3,3-dimethylspiro[3.3]heptan-1-amine hydrochloride.

    3,3-dimethylspiro[3.3]heptan-1-amine: The free base form of the compound.

    Spiro[3.3]heptane derivatives: Various derivatives with different substituents on the spirocyclic ring.

Uniqueness

This compound is unique due to its spirocyclic structure, which imparts distinctive chemical and physical properties. This uniqueness makes it valuable in research and industrial applications where specific structural features are required.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,3-dimethylspiro[3.3]heptan-1-amine hydrochloride involves the reaction of 3,3-dimethylcyclohexanone with hydroxylamine hydrochloride to form 3,3-dimethylcyclohexanone oxime, which is then reduced with sodium borohydride to form 3,3-dimethylcyclohexanol. The resulting alcohol is then reacted with phosgene to form 3,3-dimethylcyclohexyl isocyanate, which is then reacted with ammonia to form 3,3-dimethylspiro[3.3]heptan-1-amine. The amine is then converted to its hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "3,3-dimethylcyclohexanone", "hydroxylamine hydrochloride", "sodium borohydride", "phosgene", "ammonia", "hydrochloric acid" ], "Reaction": [ "3,3-dimethylcyclohexanone + hydroxylamine hydrochloride → 3,3-dimethylcyclohexanone oxime", "3,3-dimethylcyclohexanone oxime + sodium borohydride → 3,3-dimethylcyclohexanol", "3,3-dimethylcyclohexanol + phosgene → 3,3-dimethylcyclohexyl isocyanate", "3,3-dimethylcyclohexyl isocyanate + ammonia → 3,3-dimethylspiro[3.3]heptan-1-amine", "3,3-dimethylspiro[3.3]heptan-1-amine + hydrochloric acid → 3,3-dimethylspiro[3.3]heptan-1-amine hydrochloride" ] }

CAS No.

2742653-36-5

Molecular Formula

C9H18ClN

Molecular Weight

175.7

Purity

95

Origin of Product

United States

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